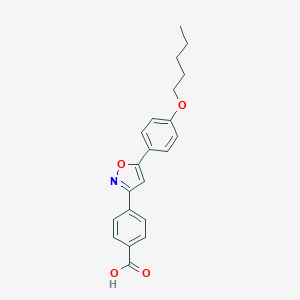

Acide 4-(5-(4-(pentyloxy)phényl)isoxazol-3-yl)benzoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is used in scientific research for various purposes, including:

Chemistry: It is used to optimize the side chain of natural products such as FR901379.

Biology: The compound may be used in biological studies to investigate its effects on different biological systems.

Medicine: Research into its potential medicinal properties and applications is ongoing.

Industry: It may be used in the development of new materials or chemical processes.

Mécanisme D'action

Target of Action

The primary targets of the compound “4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid” are currently unknown. The compound is used to optimize the side chain of the natural product FR901379

Mode of Action

It is known that it is used to optimize the side chain of the natural product FR901379

Pharmacokinetics

It has a molecular weight of 351.4 , and its solubility in acetone is slight when heated . These properties may influence its bioavailability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed, dry environment . The compound’s solubility in different solvents, such as acetone and DMSO, may also affect its action and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid typically involves the reaction of Micafungin Side Chain Methyl Ester with other reagents . The reaction conditions include heating in solvents such as acetone or DMSO . The compound has a melting point of 271-273°C and a boiling point of 555.6±50.0°C (predicted) .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid include:

Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

Isoxazole derivatives: Compounds with similar isoxazole rings.

Uniqueness

The uniqueness of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid lies in its specific structure, which combines a pentyloxyphenyl group with an isoxazole ring and a benzoic acid moiety. This unique combination allows it to be used in optimizing the side chains of natural products and potentially in other applications .

Activité Biologique

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, known by its CAS number 179162-55-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 351.40 g/mol

- Melting Point : 271-273 °C

- Density : 1.176 g/cm³

Structure

The compound features an isoxazole ring, which is linked to a benzoic acid moiety and a pentyloxy phenyl group. This structural configuration contributes to its biological activities.

Research indicates that compounds similar to 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid may interact with various biological pathways. The isoxazole ring is known for its ability to modulate enzyme activity and receptor interactions, potentially influencing metabolic processes and signaling pathways.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting a possible application in treating infections .

Anti-inflammatory Effects

Preliminary data suggest that the compound may exhibit anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies

- Study on Lipid Metabolism : Research conducted by Horton et al. focused on lipid synthesis and insulin action, where derivatives of benzoic acids were shown to influence lipid metabolism significantly. The findings suggest that 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid may play a role in modulating these metabolic pathways .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Another investigation explored the potential of this compound in managing NAFLD. The study indicated that it could affect transcription factors involved in lipid synthesis, providing a basis for further exploration in metabolic diseases .

Efficacy Data Table

Safety Profile

While the biological activities are promising, safety assessments are crucial. The compound has been classified with warning labels indicating potential hazards such as skin irritation and eye damage . Further toxicological studies are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTXSIGPZDVVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.